Technical Whitepaper: Methyl 4-(benzyloxycarbonylamino)butanoate (CAS 67706-63-2)
Technical Whitepaper: Methyl 4-(benzyloxycarbonylamino)butanoate (CAS 67706-63-2)
Executive Summary
Methyl 4-(benzyloxycarbonylamino)butanoate (CAS 67706-63-2), commonly referred to as Z-GABA-OMe or N-Cbz-GABA methyl ester , is a critical orthogonally protected amino acid derivative. It serves as a foundational building block in the synthesis of peptidomimetics, gamma-aminobutyric acid (GABA) analogs, and central nervous system (CNS) prodrugs.
This guide delineates the physicochemical profile, robust synthetic methodologies, and application logic for CAS 67706-63-2.[1] By masking the N-terminus with a benzyloxycarbonyl (Cbz/Z) group and the C-terminus with a methyl ester, this compound allows for precise, regioselective manipulation in complex organic synthesis, preventing unwanted lactamization (pyrrolidinone formation) common to free GABA derivatives.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The following data aggregates experimental and predicted properties to establish a baseline for identification and quality control.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Methyl 4-{[(benzyloxy)carbonyl]amino}butanoate |
| Common Synonyms | Z-GABA-OMe; N-Cbz-GABA methyl ester |
| CAS Number | 67706-63-2 |
| Molecular Formula | C₁₃H₁₈NO₄ |
| Molecular Weight | 251.28 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc, DMSO; Insoluble in Water |
| Boiling Point | ~380°C (Predicted at 760 mmHg) |
| Density | ~1.1 g/cm³ |
| Stability | Stable under normal storage; avoid strong acids/bases |
Synthetic Pathways & Production Logic
The synthesis of Z-GABA-OMe must navigate the inherent instability of GABA derivatives, which are prone to intramolecular cyclization to form 2-pyrrolidinone (butyrolactam).
Strategic Route Selection
To maximize yield and purity, Route A (Protection First) is recommended over Route B (Esterification First).
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Route A (Recommended): N-protection of GABA prevents the amine from attacking the activated carboxylate during subsequent esterification, effectively eliminating lactam formation.
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Route B (Alternative): Esterification of GABA to GABA-OMe·HCl followed by Schotten-Baumann protection. This requires careful pH control to prevent the free amine from cyclizing before the Cbz group is attached.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic workflow prioritizing N-protection to block lactamization pathways.
Experimental Protocols
Protocol A: Synthesis of Z-GABA-OMe (High Purity)
Objective: Synthesize Methyl 4-(benzyloxycarbonylamino)butanoate from Z-GABA.
Reagents:
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Z-GABA (N-Cbz-4-aminobutyric acid)
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Methanol (Anhydrous)
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Thionyl Chloride (SOCl₂) OR Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Bicarbonate (NaHCO₃)[1]
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Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
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Activation (0°C): In a flame-dried round-bottom flask, dissolve Z-GABA (10.0 g, 42 mmol) in anhydrous Methanol (100 mL). Cool the solution to 0°C using an ice bath.
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Reagent Addition:
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Method A (SOCl₂): Add Thionyl Chloride (3.7 mL, 50 mmol) dropwise over 20 minutes. (Caution: Exothermic, gas evolution).
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Method B (H₂SO₄): Add conc. H₂SO₄ (1 mL) dropwise.
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Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 1:1 Hexane/EtOAc; Product Rf ~ 0.6).
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Work-up:
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Concentrate the reaction mixture under reduced pressure to remove excess methanol.
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Redissolve the residue in EtOAc (150 mL).
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Wash sequentially with Sat. NaHCO₃ (2 x 50 mL), Water (50 mL), and Brine (50 mL).
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Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Deprotection (Hydrogenolysis)
Objective: Removal of the Cbz group to yield GABA-OMe (as a salt) or for immediate peptide coupling.
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Dissolution: Dissolve Z-GABA-OMe (1.0 eq) in Methanol.
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Catalyst: Add 10 wt% Pd/C catalyst (10% by mass of substrate).
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Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 2–4 hours at room temperature.
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Filtration: Filter through a Celite pad to remove Pd/C.
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Result: The filtrate contains GABA-OMe. Note: If free base is generated, use immediately to avoid cyclization.
Analytical Characterization
Validating the structure of CAS 67706-63-2 requires confirming the presence of the Cbz group, the linear butane chain, and the methyl ester.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.30 – 7.40 | Multiplet | 5H | Ar-H | Cbz Aromatic Ring |
| 5.10 | Singlet | 2H | Ph-CH ₂-O | Benzylic Protons |
| 4.95 | Broad Singlet | 1H | -NH - | Carbamate NH |
| 3.68 | Singlet | 3H | -OCH ₃ | Methyl Ester |
| 3.22 | Quartet/Triplet | 2H | -NH-CH ₂- | α-Methylene to Nitrogen |
| 2.38 | Triplet | 2H | -CH ₂-CO- | α-Methylene to Carbonyl |
| 1.85 | Quintet | 2H | -CH₂-CH ₂-CH₂- | Central Methylene |
Mass Spectrometry (ESI-MS)
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Expected [M+H]⁺: 252.13 m/z
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Expected [M+Na]⁺: 274.11 m/z
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Fragmentation Pattern: Loss of benzyl group (91 m/z) is common in Cbz derivatives.
Application Logic in Drug Design
Methyl 4-(benzyloxycarbonylamino)butanoate is not merely an intermediate; it is a strategic scaffold for CNS-targeted prodrugs and peptidomimetics .
Orthogonal Protection Strategy
In peptide synthesis, the Cbz group is stable to TFA (used to remove Boc) and mild base (used to remove Fmoc), making Z-GABA-OMe ideal for complex synthesis schemes where the GABA moiety needs to be introduced early without reacting.
Prodrug Mechanism (BBB Permeability)
GABA itself is too polar (zwitterionic) to cross the Blood-Brain Barrier (BBB) efficiently.
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Masking: The methyl ester masks the carboxylic acid, and the Cbz (or similar lipophilic group) masks the amine.
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Transport: The increased lipophilicity (LogP increase) facilitates passive diffusion across the BBB.
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Activation: Once inside the CNS, esterases hydrolyze the methyl ester, and specific enzymes (or design choices) remove the N-protection to release active GABA.
Figure 2: Mechanism of action for Z-GABA-OMe derivatives in CNS drug delivery.
Handling & Safety (SDS Summary)
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Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
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Storage: Store at 2–8°C. Hygroscopic. Keep under inert atmosphere (Argon/Nitrogen) for long-term storage to prevent hydrolysis of the ester.
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Spill Response: Absorb with inert material (vermiculite/sand). Clean surface with acetone or ethanol.
References
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PubChem. (n.d.). Methyl 4-(benzyloxycarbonylamino)butanoate (Compound).[2] National Library of Medicine. Retrieved from [Link]
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Organic Syntheses. (1988). N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester.[3] Organic Syntheses, Coll. Vol. 6, p.199. (Provides standard Cbz-protection and esterification protocols adaptable to GABA). Retrieved from [Link]
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Scriba, G. K., et al. (2016). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. Pharmaceuticals, 9(2), 32. (Discusses GABA ester synthesis and prodrug activity). Retrieved from [Link]
- Google Patents. (2001). Process for producing 4-amino-3-oxo-butanoic acid ester (EP1097919A2). (describes Cbz-protection strategies for amino acid esters).
